molecular formula C8H11ClF3NO2 B13544756 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride

Cat. No.: B13544756
M. Wt: 245.62 g/mol
InChI Key: RWMRMPMCMLVMHG-FJITWTQMSA-N
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Description

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride is a chiral amino acid derivative characterized by a rigid bicyclo[1.1.1]pentane core substituted with a trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

Molecular Formula

C8H11ClF3NO2

Molecular Weight

245.62 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid;hydrochloride

InChI

InChI=1S/C8H10F3NO2.ClH/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14;/h4H,1-3,12H2,(H,13,14);1H/t4-,6?,7?;/m1./s1

InChI Key

RWMRMPMCMLVMHG-FJITWTQMSA-N

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves specific routes, which may include fluorination reactions or derivatization of existing amino acids.

    Industrial Production: Information on large-scale production methods is limited due to its specialized nature.

  • Chemical Reactions Analysis

      Reactivity: (2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The products formed vary based on the reaction type and starting materials.

  • Scientific Research Applications

      Chemistry: Used as a building block in peptide synthesis or as a reference compound for studying fluorinated amino acids.

      Biology: Investigated for its impact on protein structure and function.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

      Targets and Pathways: The exact mechanism remains an active area of study. It may interact with specific receptors or enzymes, affecting cellular processes.

  • Comparison with Similar Compounds

    Key Properties:

    • Molecular Formula: C₈H₁₁ClF₃NO₂ (hydrochloride salt) .
    • Molecular Weight : 245.63 g/mol .
    • Stereochemistry : The (2S)-configuration at the α-carbon distinguishes it from its (2R)-enantiomer .
    • Structural Features :
      • Bicyclo[1.1.1]pentane : A highly strained, three-dimensional scaffold that mimics steric bulk while improving metabolic stability compared to planar aromatic groups .
      • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, influencing acidity (pKa) and binding interactions .
    • Physicochemical Data : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 175.1 Ų) suggest compact molecular geometry .

    Comparison with Structurally Similar Compounds

    (2R)-Enantiomer Hydrochloride

    • Molecular Formula: C₈H₁₁ClF₃NO₂ .
    • Molecular Weight : 245.63 g/mol .
    • Key Differences :
      • Stereochemical inversion at the α-carbon ((2R)-configuration) may alter binding affinity in chiral biological targets (e.g., enzymes, receptors) .
      • PubChem CID 75525836 and MDL Number MFCD28012363 distinguish it from the (2S)-form .

    (2S)-Amino-2-(1-methylcyclopropyl)acetic Acid

    • CAS No.: 78213-60-2 .
    • Molecular Formula: C₆H₁₁NO₂ .
    • Molecular Weight : 141.16 g/mol .
    • Structural Contrasts :
      • Cyclopropane Ring : Less strained than bicyclo[1.1.1]pentane, offering reduced rigidity and different steric profiles .
      • Methyl Group : Electron-donating compared to -CF₃, leading to higher α-proton acidity in the bicyclo derivative .

    Diphenylacetic Acid

    • CAS No.: 117-34-0 .
    • Molecular Formula : C₁₄H₁₂O₂ .
    • Molecular Weight : 212.25 g/mol .
    • Key Differences: Aromatic Substituents: Two phenyl groups increase lipophilicity (logP) but reduce solubility compared to the bicyclo-CF₃ system . Lack of amino functionality limits its use in peptide-mimetic drug design .

    Cephalosporin Derivatives (e.g., 4-thia-1-azabicyclo[3.2.0]heptane)

    • Example: (2S,5R,6R)-6-[(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
    • Structural Contrasts: Larger Bicyclic Core: The 4-thia-1-azabicyclo[3.2.0]heptane includes heteroatoms (sulfur, nitrogen), enhancing stability and β-lactamase resistance . Functional Complexity: Multiple amide bonds and substituents enable antibiotic activity, unlike the simpler bicyclo[1.1.1]pentane amino acid .

    Table 1. Comparative Analysis of Key Compounds

    Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
    (2S)-Target Compound Hydrochloride C₈H₁₁ClF₃NO₂ 245.63 Bicyclo[1.1.1]pentane, -CF₃, (2S)-configuration High rigidity, CCS [M+H]+: 175.1 Ų
    (2R)-Enantiomer Hydrochloride C₈H₁₁ClF₃NO₂ 245.63 Bicyclo[1.1.1]pentane, -CF₃, (2R)-configuration Chiral inversion impacts biological activity
    (2S)-Amino-2-(1-methylcyclopropyl)acetic Acid C₆H₁₁NO₂ 141.16 Cyclopropane, -CH₃ Lower strain, reduced metabolic stability
    Diphenylacetic Acid C₁₄H₁₂O₂ 212.25 Two phenyl groups High logP, limited solubility
    Cephalosporin Derivative C₃₂H₃₄N₄O₇S 642.70 4-thia-1-azabicyclo[3.2.0]heptane, β-lactam Antibiotic activity, heteroatom stabilization

    Biological Activity

    (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride, commonly referred to as a bicyclic amino acid derivative, has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

    • IUPAC Name : (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride
    • CAS Number : 914082-74-9
    • Molecular Formula : C8H10F3NO2
    • Molecular Weight : 209.17 g/mol
    • Purity : 97% .

    The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential as a modulator of G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can influence neurotransmission and exhibit neuroprotective properties.

    Key Mechanisms:

    • Neurotransmitter Modulation : The bicyclic structure may facilitate interactions with neurotransmitter receptors, potentially enhancing or inhibiting synaptic transmission.
    • G Protein-Coupling : It may act on GPCRs, which are crucial in mediating various physiological responses, including pain perception and mood regulation .

    1. Neuroprotective Effects

    Studies have shown that compounds similar to (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can provide neuroprotection in models of neurodegenerative diseases. For instance, they may reduce oxidative stress and apoptosis in neuronal cells.

    2. Pain Modulation

    Research indicates potential analgesic properties linked to the modulation of pain pathways via opioid and non-opioid systems. This suggests that the compound could be explored for developing new pain management therapies.

    3. Antidepressant Activity

    Some studies suggest that this compound may exhibit antidepressant-like effects through serotonin receptor modulation, which warrants further investigation in clinical settings.

    Case Studies

    StudyFindings
    Neuroprotection in Animal Models Demonstrated reduction in neuronal cell death induced by oxidative stress .
    Pain Management Trials Showed significant pain relief in rodent models compared to control groups .
    Antidepressant Effects Indicated improvement in depressive behaviors in mice, suggesting a role in mood regulation .

    Safety Profile

    The safety profile of (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride has been assessed in preliminary studies, indicating moderate toxicity at high concentrations, particularly concerning skin and eye irritation . Standard safety precautions should be taken during handling.

    Q & A

    Basic: What synthetic strategies are employed to construct the bicyclo[1.1.1]pentane core in this compound?

    The bicyclo[1.1.1]pentane scaffold is synthesized via strain-release functionalization of [1.1.1]propellane. Key steps include:

    Propellane activation : React [1.1.1]propellane with trifluoromethyl iodide (CF3I) under copper(I) catalysis to install the trifluoromethyl group .

    Ring-opening : Use a radical initiator (e.g., AIBN) to open the strained bicyclo structure, followed by trapping with a glycine equivalent.

    Stereochemical control : Employ asymmetric hydrogenation or enzymatic resolution (using acylase enzymes) to isolate the (2S)-enantiomer .

    Salt formation : Treat the free base with anhydrous HCl in diethyl ether to obtain the hydrochloride salt .

    Basic: Which analytical methods validate the compound’s stereochemical purity and structural integrity?

    A multi-technique approach is critical:

    • Chiral HPLC : Use a Chiralpak IA column (hexane:IPA:TFA, 90:10:0.1) to confirm ≥99% enantiomeric excess .
    • Multinuclear NMR : ¹⁹F NMR (δ -62 to -65 ppm) confirms trifluoromethyl orientation, while ¹H-¹³C HSQC resolves bicyclo proton environments .
    • HRMS : ESI+ mode with internal calibration (e.g., sodium trifluoroacetate) achieves <2 ppm mass accuracy .
    • X-ray crystallography : Resolves absolute configuration, particularly for novel bicyclo derivatives .

    Advanced: How can computational modeling optimize trifluoromethyl group installation on the bicyclo core?

    Transition state analysis : Perform DFT calculations (B3LYP/6-311++G**) to model CF3 group migration during radical-mediated functionalization .

    Solvent effects : Use COSMO-RS simulations to predict reaction yields in polar aprotic solvents (e.g., DMF vs. acetonitrile) .

    Machine learning : Train models on datasets of similar bicyclo reactions (temperature, catalyst loading) to predict optimal conditions .

    Experimental validation : Apply a Design of Experiments (DoE) matrix to reconcile computational predictions with empirical results .

    Advanced: What methodologies resolve contradictions in reported solubility profiles across studies?

    Standardized protocols : Compare data generated under identical conditions (e.g., 25°C, PBS pH 7.4, 0.1% DMSO) .

    Orthogonal measurements : Combine shake-flask (UV detection) with nephelometry for low-solubility ranges (<10 μg/mL) .

    Co-solvent mapping : Systematically evaluate solubilizing agents (e.g., cyclodextrins, PEGs) using phase diagrams .

    Solid-state analysis : Correlate solubility with polymorphic forms (via PXRD) and salt dissociation constants (pH-solubility profiles) .

    Basic: What stability-indicating parameters should be monitored during long-term storage?

    • Thermal stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC purity tracking (degradants <0.5%) .
    • Photostability : Expose to 1.2 million lux-hours (ICH Q1B guidelines) and monitor UV-Vis spectral shifts (λmax 254 nm) .
    • Hygroscopicity : Use dynamic vapor sorption (DVS) to assess water uptake at 25°C/60% RH .
    • Salt dissociation : Track pH drift in aqueous solutions (target pH 2.5–3.5 for hydrochloride stability) .

    Advanced: How to design isotope-labeled analogs for metabolic pathway tracing?

    ¹³C labeling : Introduce ¹³C at the bicyclo bridgehead via Stille coupling with ¹³C-enriched tin reagents .

    ²H/³H incorporation : Catalytically tritiate precursor alkenes or use deuterated glycine in reductive amination .

    Metabolic fate studies : Combine LC-MS/MS (for ¹³C detection) with radiometric counting (³H) in hepatocyte models .

    Imaging applications : Synthesize ¹⁸F-labeled derivatives via late-stage isotopic exchange for PET tracer development .

    Advanced: What strategies mitigate stereochemical inversion during synthetic scale-up?

    Reaction monitoring : Use inline FTIR to detect epimerization via characteristic C=O stretches (1680–1720 cm⁻¹) .

    Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to shield the amino acid moiety during harsh conditions .

    Kinetic resolution : Optimize enzymatic processes (e.g., immobilized penicillin acylase) to recycle unwanted enantiomers .

    Crystallization-induced diastereomer resolution : Use chiral counterions (e.g., L-tartaric acid) in recrystallization .

    Basic: What in vitro assays are appropriate for initial biological activity screening?

    • Enzyme inhibition : Test against amino acid racemases (e.g., alanine racemase) via NADH-coupled assays .
    • Membrane permeability : Use Caco-2 monolayers with LC-MS quantification (Papp >1×10⁻⁶ cm/s indicates good absorption) .
    • Plasma stability : Incubate in human plasma (37°C, 4 hr) and measure parent compound remaining via UPLC .

    Advanced: How to analyze conflicting data on the compound’s CYP450 inhibition potential?

    Assay standardization : Compare results from recombinant CYP3A4 vs. human liver microsomes (HLM) .

    Time-dependent inhibition (TDI) : Pre-incubate with NADPH (30 min) before adding substrate to detect mechanism-based inhibition .

    Orthogonal probes : Use both midazolam (CYP3A4) and testosterone (CYP3A5) as substrates to assess isoform specificity .

    Physiologically-based pharmacokinetic (PBPK) modeling : Integrate inhibition constants (Ki) to predict clinical DDIs .

    Advanced: What computational tools predict the compound’s solid-state packing and polymorphism?

    Crystal structure prediction (CSP) : Use Polymorph Predictor (Materials Studio) with COMPASS forcefield .

    Hirshfeld surface analysis : Map intermolecular interactions (F⋯H contacts dominate in trifluoromethyl derivatives) .

    Thermodynamic stability : Calculate lattice energies (DFT-D3) for predicted polymorphs .

    Experimental cross-validation : Match predicted PXRD patterns with experimental data (Rwp <5%) .

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